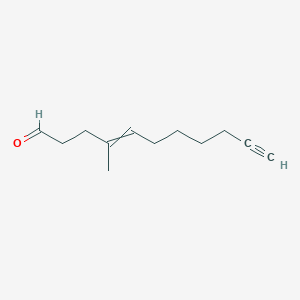
4-Methylundec-4-en-10-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylundec-4-en-10-ynal: is an organic compound with the molecular formula C12H18O . It is characterized by the presence of an aldehyde group, an alkyne, and an alkene within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylundec-4-en-10-ynal can be achieved through several methods. One common approach involves the reaction of an alkyne with an aldehyde under specific conditions. For instance, the reaction of 1-decyne with formaldehyde in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylundec-4-en-10-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne and alkene groups.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can react with the aldehyde group to form secondary alcohols.
Major Products Formed:
Oxidation: 4-Methylundec-4-enoic acid.
Reduction: 4-Methylundecane.
Substitution: 4-Methylundec-4-en-10-ol.
Aplicaciones Científicas De Investigación
4-Methylundec-4-en-10-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 4-Methylundec-4-en-10-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The alkyne and alkene groups can participate in addition reactions, leading to the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
- 10-Methylundec-2-en-4-olide
- 10-Methyldodec-2-en-4-olide
- 10-Methylundec-3-en-4-olide
- 10-Methyldodec-3-en-4-olide
Comparison: 4-Methylundec-4-en-10-ynal is unique due to the presence of both an alkyne and an alkene within its structure, which allows it to undergo a wider range of chemical reactions compared to similar compounds that may only contain one type of unsaturation. This dual functionality makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
650636-86-5 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4-methylundec-4-en-10-ynal |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-7-9-12(2)10-8-11-13/h1,9,11H,4-8,10H2,2H3 |
Clave InChI |
NXBURHWKLYKIJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCCCC#C)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)


![[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12601666.png)
![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)
![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)
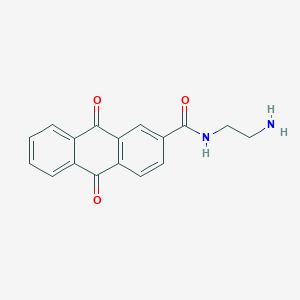
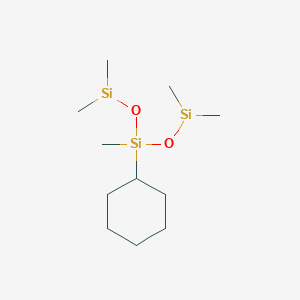
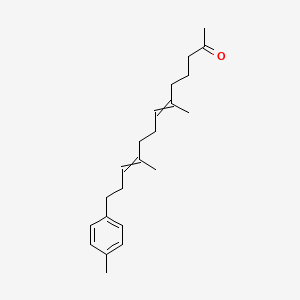
![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)

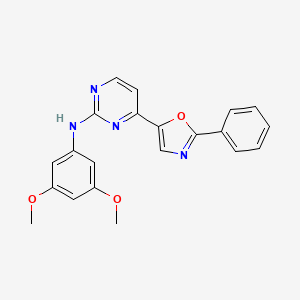
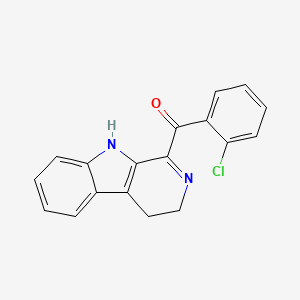
![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
